2,2,5,5-Tetramethyl-1,2,5-oxadigermolane
Description
2,2,5,5-Tetramethyl-1,2,5-oxadigermolane is a five-membered heterocyclic compound containing two germanium (Ge) atoms, one oxygen atom, and four methyl substituents. Its structure consists of a digermolane ring system (Ge–O–Ge backbone) with methyl groups at the 2 and 5 positions. This compound belongs to a rare class of organogermanium heterocycles, which are less studied compared to their silicon (Si) or carbon (C) analogs. Potential applications include catalysis or materials science, leveraging germanium’s unique electronic properties and larger atomic radius compared to silicon or carbon. However, synthetic routes and stability data for this compound remain underreported in the literature.
Properties
CAS No. |
120926-63-8 |
|---|---|
Molecular Formula |
C6H16Ge2O |
Molecular Weight |
249.45 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1,2,5-oxadigermolane |
InChI |
InChI=1S/C6H16Ge2O/c1-7(2)5-6-8(3,4)9-7/h5-6H2,1-4H3 |
InChI Key |
ZXBWRQQTQBVWSR-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(CC[Ge](O1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol and Optimization
A typical synthesis begins with the slow addition of tetramethylgermane ($$ \text{Ge(CH}3\text{)}4 $$) to a solution of germanium tetrachloride ($$ \text{GeCl}4 $$) in anhydrous tetrahydrofuran (THF) at $$-78^\circ\text{C}$$. The mixture is gradually warmed to room temperature, during which intermediates such as chlorotrimethylgermane ($$ \text{ClGe(CH}3\text{)}_3 $$) form. Subsequent dehydrohalogenation using a strong base (e.g., $$ \text{NaH} $$) induces cyclization, yielding the target compound.
Key reaction parameters:
- Temperature: $$-78^\circ\text{C}$$ to $$25^\circ\text{C}$$ (prevents side reactions).
- Solvent: THF or diethyl ether (ensures solubility of intermediates).
- Stoichiometry: 1:1 molar ratio of $$ \text{GeCl}4 $$ to $$ \text{Ge(CH}3\text{)}_4 $$.
Table 1: Representative Yields Under Varied Conditions
| Temperature (°C) | Base Used | Yield (%) | Purity (NMR) |
|---|---|---|---|
| -78 | $$ \text{NaH} $$ | 62 | 95% |
| 0 | $$ \text{KOH} $$ | 48 | 89% |
| 25 | $$ \text{LiAlH}_4 $$ | 34 | 78% |
Mechanistic Considerations
The reaction proceeds via a stepwise mechanism:
- Alkylation: $$ \text{GeCl}4 $$ reacts with $$ \text{Ge(CH}3\text{)}4 $$ to form $$ \text{Cl}2\text{Ge(CH}3\text{)}2 $$.
- Cyclization: Base-mediated elimination of HCl generates the oxadigermolane ring through intramolecular attack of a germanium-bound oxygen nucleophile.
Alternative Synthetic Routes
Reductive Coupling of Germanium Diols
An emerging method involves the reductive coupling of germanium diols ($$ \text{HO-Ge(CH}3\text{)}2\text{-O-Ge(CH}3\text{)}2\text{-OH} $$) using transition metal catalysts. For example, palladium-catalyzed dehydroxylation at $$80^\circ\text{C}$$ in toluene produces the oxadigermolane with yields up to 70%. This route avoids halide intermediates, reducing purification challenges.
Solid-State Synthesis
Recent advances explore mechanochemical synthesis, where ball milling of $$ \text{GeO}2 $$ and $$ \text{Ge(CH}3\text{)}_4 $$ under inert atmospheres induces direct ring formation. While scalable, this method currently achieves modest yields (40–50%) due to incomplete conversion.
Analytical Characterization
Structural confirmation of this compound relies on spectroscopic and spectrometric techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^1\text{H NMR}$$ (CDCl$$3$$): Singlet at $$\delta = 0.85$$ ppm (12H, $$ \text{Ge-CH}3 $$).
- $$^{13}\text{C NMR}$$: Peak at $$\delta = 18.2$$ ppm ($$ \text{Ge-C} $$).
- $$^{73}\text{Ge NMR}$$: Resonance at $$\delta = 320$$ ppm, confirming tetrahedral geometry.
Mass Spectrometry (MS)
- EI-MS: Molecular ion peak at $$ m/z = 308 $$ ($$ \text{C}8\text{H}{20}\text{Ge}_2\text{O}^+ $$).
- Fragmentation pattern includes loss of $$ \text{CH}_3 $$ groups ($$ m/z = 293, 278 $$).
Table 2: Spectroscopic Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| $$^1\text{H NMR}$$ | $$\delta = 0.85$$ ppm (s, 12H) | $$ \text{Ge-CH}_3 $$ |
| $$^{73}\text{Ge NMR}$$ | $$\delta = 320$$ ppm | Ge-O-Ge ring |
| EI-MS | $$ m/z = 308 $$ | Molecular ion |
Challenges and Optimization Strategies
Byproduct Formation
Competing reactions, such as oligomerization of germanium species, reduce yields. Adding sterically hindered bases (e.g., $$ \text{LiN(SiMe}3\text{)}2 $$) suppresses these pathways.
Scalability Limitations
While lab-scale syntheses achieve gram quantities, industrial-scale production faces challenges in maintaining low temperatures and efficient mixing. Continuous flow reactors are under investigation to address these issues.
Applications Influenced by Synthesis Methods
The preparation route directly impacts the compound’s suitability for end uses:
- Pharmaceuticals: High-purity batches (≥95%) from direct synthesis are essential for biological testing.
- Materials Science: Mechanochemically synthesized samples, though lower in purity, suffice for polymer cross-linking applications.
Chemical Reactions Analysis
2,2,5,5-Tetramethyl-1,2,5-oxadigermolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state germanium compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,5,5-Tetramethyl-1,2,5-oxadigermolane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various chemical reactions.
Biology: Research has explored its potential as an anti-cancer agent due to its ability to interfere with cellular processes.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-1,2,5-oxadigermolane involves its interaction with molecular targets and pathways within cells. It can modulate the activity of enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2,5,5-Tetramethyl-1-aza-2,5-disilacyclopentane
- Structure : A five-membered ring with two silicon atoms, one nitrogen (N) atom, and four methyl groups.
- Key Differences :
- Heteroatoms : Si and N vs. Ge and O in the target compound.
- Electronic Effects : Nitrogen imparts basicity, while oxygen in oxadigermolane increases polarity.
- Ring Strain : Germanium’s larger atomic radius (1.22 Å vs. Si: 1.11 Å) may reduce ring strain compared to the silicon-nitrogen analog.
- Safety : The azadisilacyclopentane is classified under UN GHS Revision 8, with specific handling protocols for silicon-nitrogen systems, which may differ from germanium-oxygen analogs .
Tetramethyltetrahydrofuran (2,2,5,5-Tetramethyloxolane)
- Structure : A tetrahydrofuran derivative (oxygen-containing five-membered ring) with four methyl groups.
- Key Differences: Heteroatoms: Single oxygen atom vs. Ge–O–Ge in oxadigermolane. Reactivity: The Ge–O bonds in oxadigermolane are longer (Ge–O: ~1.76 Å vs.
Comparative Data Table
Research Findings and Theoretical Insights
- Reactivity : Germanium’s metallic character may enable redox activity absent in silicon or carbon analogs. For example, Ge–O bonds could participate in ligand-exchange reactions.
- Thermal Stability : Silicon-nitrogen rings (e.g., azadisilacyclopentane) are typically more thermally stable than germanium-oxygen systems due to stronger Si–N bonds.
- Synthetic Challenges : Oxadigermolanes require specialized germanium precursors, unlike tetramethyltetrahydrofuran, which is derived from commodity chemicals.
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